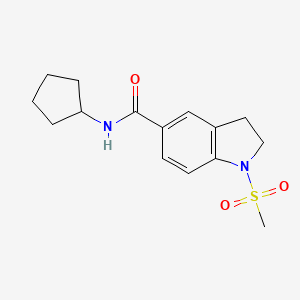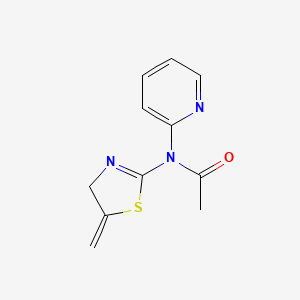
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as CPI-455, is a novel and potent inhibitor of the histone methyltransferase EZH2. EZH2 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide exerts its antitumor effects by inhibiting the activity of EZH2, which is involved in the epigenetic regulation of gene expression. EZH2 catalyzes the methylation of histone H3 at lysine 27, leading to the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting EZH2, this compound can reverse these epigenetic changes and restore normal gene expression patterns, thereby inhibiting tumor growth and promoting apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In terms of its biochemical effects, this compound has been shown to induce global changes in histone methylation patterns, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide is its potent and selective inhibition of EZH2, which makes it a valuable tool for studying the role of EZH2 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the high cost of synthesis may limit its widespread use in academic research.
将来の方向性
There are several potential future directions for the research and development of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide and related compounds. One area of interest is the development of combination therapies that target multiple epigenetic regulators, such as EZH2 and DNA methyltransferases. Another potential direction is the investigation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors, which may enhance the antitumor immune response. Finally, further studies are needed to elucidate the mechanisms of resistance to EZH2 inhibitors and to identify biomarkers that can predict response to therapy.
合成法
The synthesis of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide involves several steps, including the preparation of the starting materials, the formation of the indoline ring, and the introduction of the methylsulfonyl and cyclopentyl groups. The detailed synthesis method has been described in a research paper published in the Journal of Medicinal Chemistry.
科学的研究の応用
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied in preclinical models of cancer, and it has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition to its anticancer effects, this compound has also been investigated for its potential therapeutic applications in other diseases, such as sickle cell disease and inflammatory disorders.
特性
IUPAC Name |
N-cyclopentyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)17-9-8-11-10-12(6-7-14(11)17)15(18)16-13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLZNXYLPBRDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)



![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
